Cas no 1249213-48-6 (5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid)

5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic carboxylic acid derivative featuring an oxazole core substituted with a 2,5-dichlorophenyl group. This compound is of interest in medicinal and agrochemical research due to its structural versatility, enabling potential applications as a building block for bioactive molecules. The presence of both carboxylic acid and dichlorophenyl moieties enhances its utility in derivatization and metal coordination chemistry. Its well-defined molecular structure allows for precise modifications, making it valuable in the synthesis of targeted inhibitors or ligands. The compound's stability under standard conditions further supports its use in experimental and industrial settings.
5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid structure
1249213-48-6 structure
Product name:5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
CAS No:1249213-48-6
MF:C10H5Cl2NO3
Molecular Weight:258.057600736618
CID:4564565

5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
    • 5-(2,5-dichlorophenyl)oxazole-4-carboxylic acid
    • インチ: 1S/C10H5Cl2NO3/c11-5-1-2-7(12)6(3-5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15)
    • InChIKey: DYKMPLLJLFDCDV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C1=C(C(=O)O)N=CO1)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 63.3

5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM555441-1g
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
1249213-48-6 97%
1g
$*** 2023-04-03
Life Chemicals
F9994-0873-1g
5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
1249213-48-6 95%+
1g
$763.0 2023-09-05
Life Chemicals
F9994-0873-10g
5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
1249213-48-6 95%+
10g
$3204.0 2023-09-05
A2B Chem LLC
AY07496-25mg
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
1249213-48-6 95%+
25mg
$490.00 2024-04-20
A2B Chem LLC
AY07496-10mg
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
1249213-48-6 95%+
10mg
$386.00 2024-04-20
A2B Chem LLC
AY07496-1mg
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
1249213-48-6 95%+
1mg
$317.00 2024-04-20
A2B Chem LLC
AY07496-500mg
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
1249213-48-6 95%+
500mg
$924.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1146009-100mg
5-(2,5-Dichlorophenyl)-1,3-oxazole-4-carboxylic acid
1249213-48-6 97%
100mg
¥2165.00 2024-08-09
TRC
D259391-1g
5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
1249213-48-6
1g
$ 615.00 2022-06-05
Life Chemicals
F9994-0873-2.5g
5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid
1249213-48-6 95%+
2.5g
$1526.0 2023-09-05

5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acid 関連文献

5-(2,5-dichlorophenyl)-1,3-oxazole-4-carboxylic acidに関する追加情報

5-(2,5-Dichlorophenyl)-1,3-Oxazole-4-Carboxylic Acid: A Comprehensive Overview

5-(2,5-Dichlorophenyl)-1,3-Oxazole-4-Carboxylic Acid is a compound with the CAS number 1249213-48-6, and it has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. This compound belongs to the class of oxazole derivatives, which are known for their versatility and wide-ranging utility in various industries. The molecule's structure consists of a 1,3-oxazole ring fused with a carboxylic acid group at the 4-position and a 2,5-dichlorophenyl substituent at the 5-position. These structural features contribute to its distinct chemical behavior and functional properties.

The synthesis of 5-(2,5-Dichlorophenyl)-1,3-Oxazole-4-Carboxylic Acid typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for its preparation. For instance, researchers have explored the use of click chemistry and transition metal-catalyzed coupling reactions to streamline the synthesis process. These methods not only enhance yield but also minimize the use of hazardous reagents, aligning with green chemistry principles. The compound's synthesis is often preceded by the preparation of intermediate compounds such as dichlorobenzaldehyde derivatives, which serve as key building blocks in the construction of the oxazole ring.

One of the most promising applications of 5-(2,5-Dichlorophenyl)-1,3-Oxazole-4-Carboxylic Acid lies in its potential as a precursor for advanced materials. The compound's carboxylic acid group makes it amenable to various functionalization reactions, such as esterification and amidation. These reactions can be used to tailor the compound's properties for specific applications. For example, recent studies have demonstrated its utility in the development of polymeric materials with enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has been shown to significantly improve their resistance to high temperatures and environmental stressors.

In addition to its role in materials science, 5-(2,5-Dichlorophenyl)-1,3-Oxazole-4-Carboxylic Acid has also been investigated for its potential in pharmaceutical applications. The oxazole ring is a well-known scaffold in drug design due to its ability to modulate biological activity through various interactions. Researchers have explored the compound's ability to act as a bioisostere, where it can replace other functional groups in drug molecules without altering their pharmacokinetic profiles significantly. This property makes it a valuable tool in medicinal chemistry for optimizing drug candidates.

The environmental impact of 5-(2,5-Dichlorophenyl)-1,3-Oxazole-4-Carboxylic Acid has also been a topic of recent research interest. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Preliminary findings suggest that the compound exhibits low toxicity towards aquatic organisms under controlled conditions. However, further research is needed to fully understand its long-term effects on ecosystems and human health.

Looking ahead, the development of novel synthetic routes and application-oriented modifications will undoubtedly shape the future trajectory of 5-(2,5-Dichlorophenyl)-1,3-Oxazole-4-Carboxylic Acid research. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to new breakthroughs that leverage this compound's unique properties.

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